molecular formula C11H12INO B2411250 1-[(3-Iodophenyl)carbonyl]pyrrolidine CAS No. 349118-15-6

1-[(3-Iodophenyl)carbonyl]pyrrolidine

Cat. No.: B2411250
CAS No.: 349118-15-6
M. Wt: 301.127
InChI Key: KOXMTKYMCPVDOM-UHFFFAOYSA-N
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Properties

IUPAC Name

(3-iodophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXMTKYMCPVDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-[(3-Iodophenyl)carbonyl]pyrrolidine serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of iodinated derivatives that are valuable in medicinal chemistry.

Comparison with Related Compounds

Compound NamePosition of IodineReactivity Characteristics
This compoundMetaHigher reactivity due to steric effects
1-[(4-Iodophenyl)carbonyl]pyrrolidineParaDifferent binding properties and reactivity
1-[(3-Bromophenyl)carbonyl]pyrrolidineMetaLower reactivity compared to iodine

The differences in the position of the iodine atom significantly influence the compound's reactivity and biological interactions, making it an interesting subject for comparative studies.

Biological Applications

Biological Assays and Probes

In biological research, this compound is used as a probe to study halogenated aromatic compounds' effects on biological systems. These studies are crucial for understanding the interaction mechanisms at play in various biochemical pathways.

Potential Therapeutic Uses

Medicinal Chemistry

Drug Development

The structural similarities between this compound and other bioactive compounds position it as a candidate for drug development. Studies have explored its potential anti-inflammatory and anticancer properties, suggesting that modifications to its structure could yield new therapeutic agents .

Case Study: Anticancer Activity

Research conducted on related pyrrolo[2,3-b]pyridine derivatives demonstrated significant anticancer activities. The incorporation of halogenated phenyl groups into the pyrrolidine framework has been shown to enhance biological activity against various cancer cell lines. This suggests that further exploration of this compound could lead to effective anticancer drugs .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound's stability and reactivity make it suitable for producing specialty chemicals. Its role as an intermediate can streamline the synthesis of complex materials used in pharmaceuticals and other chemical industries.

Catalytic Applications

The compound may also find applications as a catalyst in specific chemical reactions due to its unique electronic properties imparted by the iodine atom. This could lead to improved reaction efficiencies and yields in synthetic processes.

Biological Activity

1-[(3-Iodophenyl)carbonyl]pyrrolidine, with the molecular formula C11H12INO and a molecular weight of 301.13 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings.

The synthesis of this compound typically involves the reaction of 3-iodobenzoic acid with pyrrolidine in the presence of a coupling reagent. Common methods include using dehydrating agents like thionyl chloride or oxalyl chloride to activate the carboxylic acid group. The reaction is generally performed under an inert atmosphere to prevent oxidation.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound's halogenated aromatic structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives that may exhibit enhanced biological properties .

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation : The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Biological Applications

This compound has been investigated for several biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated significant activity against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma) cells .
  • Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Studies indicate that halogenated compounds often possess enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Table 1: Biological Activity Summary

Biological ActivityCell Line/TypeIC50 (μM)Reference
AntiproliferativeL121041
AntiproliferativeCEM36
AntiproliferativeHeLa30
AntimicrobialMRSA0.5 - 2.0

Comparative Analysis with Similar Compounds

The unique halogenation pattern of this compound sets it apart from similar compounds such as:

  • 1-[(4-Iodophenyl)carbonyl]pyrrolidine : Different position of iodine affects reactivity.
  • 1-[(3-Bromophenyl)carbonyl]pyrrolidine : Bromine's lower electronegativity leads to distinct chemical behavior.

These variations can significantly influence the compound's biological properties and therapeutic potential.

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